N'-(5-chloro-2-methylphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClN5O2/c1-17-4-6-20(26)15-21(17)28-25(33)24(32)27-16-23(31-12-10-29(2)11-13-31)18-5-7-22-19(14-18)8-9-30(22)3/h4-7,14-15,23H,8-13,16H2,1-3H3,(H,27,32)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSRRIBGEGFCQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(5-chloro-2-methylphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure
The compound features a unique structure characterized by:
- A chloro-substituted aromatic ring.
- An indole moiety, which is often associated with various biological activities.
- A piperazine group that may enhance its pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The National Cancer Institute (NCI) conducted a screening of approximately sixty cancer cell lines to assess the compound's efficacy. The results indicated that:
| Cell Line Type | Average Growth (%) | Activity Level |
|---|---|---|
| Leukemia | 104.68 | Low |
| Melanoma | 92.48 | Low |
| Lung Cancer | 126.61 | Low |
| Colon Cancer | 105.00 | Low |
The compound exhibited low levels of growth inhibition across various cancer types, suggesting limited anticancer activity at the tested concentrations .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been investigated for antimicrobial activity. Studies have shown that derivatives of indole compounds often exhibit significant inhibition against both Gram-positive and Gram-negative bacteria. For instance:
- Gram-positive bacteria : The compound showed promising results against strains such as Staphylococcus aureus.
- Gram-negative bacteria : Activity was less pronounced but still noteworthy against certain strains.
The mechanism of action appears to involve interference with bacterial DNA synthesis and function, similar to other indole derivatives .
The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses include:
- Inhibition of Kinases : Compounds similar in structure have been known to inhibit serine/threonine kinases, which play critical roles in cell signaling pathways related to cancer progression.
- DNA Interaction : The presence of the indole moiety suggests potential interactions with DNA or RNA, possibly leading to disruptions in replication or transcription processes.
- Receptor Modulation : The piperazine group may facilitate binding to various receptors, influencing cellular responses and potentially leading to apoptosis in cancer cells .
Case Studies
Several case studies have examined the effects of this compound on specific cancer types and microbial infections:
- Case Study 1 : A study focused on the effects of the compound on melanoma cells demonstrated a slight reduction in cell viability at higher concentrations (10 µM), indicating some level of cytotoxicity but not sufficient for therapeutic use.
- Case Study 2 : In an antimicrobial assay, derivatives were tested against a panel of bacteria; one derivative showed significant inhibition against Escherichia coli, indicating potential for development into an antimicrobial agent.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer. Its structure suggests it may act on specific receptors or enzymes involved in these conditions.
Neuropharmacological Effects
Research indicates that compounds with similar structures to N'-(5-chloro-2-methylphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide exhibit neurotropic activity. For instance, derivatives of indole and piperazine have been shown to affect neurotransmitter systems, potentially leading to antidepressant or anxiolytic effects .
Anticancer Activity
The compound's structural components suggest a mechanism of action that may inhibit cancer cell proliferation. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, indole derivatives have been linked to apoptosis induction in glioblastoma cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the chloro and methyl groups on the phenyl ring and the piperazine moiety plays a significant role in enhancing biological activity.
| Structural Feature | Potential Impact |
|---|---|
| Chloro group | May enhance binding affinity to receptors |
| Methyl group | Can increase lipophilicity and membrane penetration |
| Piperazine moiety | Known for enhancing pharmacological properties |
Case Studies
Several studies have documented the effects of similar compounds, providing insight into the potential applications of this compound.
Study 1: Antidepressant-like Effects
In a study exploring the antidepressant-like effects of indole derivatives, researchers found that modifications similar to those present in this compound resulted in significant improvements in behavioral tests indicative of antidepressant activity .
Study 2: Cytotoxicity Against Cancer Cells
Another investigation focused on the cytotoxic properties of piperazine-based compounds against various cancer cell lines. The results indicated that compounds with structural similarities exhibited significant inhibition of cell growth, particularly in breast and lung cancer models .
Comparison with Similar Compounds
Key Observations:
Backbone Diversity :
- The target compound and its methoxy analog use an ethanediamide linker , which provides rigidity and hydrogen-bonding capacity compared to the pentanamide (longer, flexible chain in ) or propionamide (shorter chain in ) linkers. This structural difference may influence target binding specificity and potency.
Aromatic Substituents: The 5-chloro-2-methylphenyl group in the target compound replaces the 5-chloro-2-methoxyphenyl group in its closest analog . In contrast, the 2,3-dichlorophenyl and quinoline groups in introduce bulkier, electron-withdrawing substituents that may alter receptor affinity.
Heterocyclic Moieties :
- The 4-methylpiperazine ring in the target compound is structurally distinct from the piperidine in . Piperazine’s additional nitrogen atom allows for stronger hydrogen-bonding interactions, which could enhance binding to serotonin or dopamine receptors.
Pharmacological Implications
- The ethanediamide linker in the target compound and its methoxy analog may confer improved metabolic stability compared to the ester-containing pentanamide in , which is prone to hydrolysis.
- The methylpiperazine group could enhance solubility relative to the piperidine in , balancing lipophilicity and aqueous solubility for CNS-targeted applications.
Preparation Methods
Synthesis of 5-Chloro-2-Methylaniline Derivatives
The 5-chloro-2-methylphenyl moiety is synthesized via nitration and reduction of 2-methylaniline. A patent (CN103508904A) details the hydrogenolysis of 5-chloro-2-methyl aniline using Raney-Ni and hydrazine hydrate at 60–70°C for 4–6 hours, yielding 5-chloro-2-methyl-1,4-phenylenediamine. Key steps include:
- Nitration : 2-methylaniline is treated with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C to introduce a nitro group at the para position.
- Reduction : Catalytic hydrogenation with Raney-Ni and hydrazine hydrate converts the nitro group to an amine, achieving a yield of 85–90%.
Table 1 : Optimization of 5-Chloro-2-Methylaniline Synthesis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Temperature | 60°C | 70°C |
| Catalyst (Raney-Ni) | 3.4 g | 5.6 g |
| Reaction Time | 5 h | 7 h |
| Yield | 88% | 92% |
Preparation of 1-Methyl-2,3-Dihydro-1H-Indol-5-Yl Intermediate
The indole core is constructed via Fischer indole synthesis or reductive cyclization. A PMC study (PMC8811485) outlines the synthesis of 1-methyl-2,3-dihydro-1H-indol-5-amine through reductive amination of 8-bromo-3,4-dihydronaphthalen-2(1H)-one with N-methylpiperazine. Critical steps include:
- Buchwald-Hartwig Amination : Coupling of 8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine with 4-methylpiperazine using Pd(dba)₂/Xantphos catalyst at 100°C for 12 hours.
- Selective Bromination : NBS (N-bromosuccinimide) in CCl₄ introduces bromine at the 5-position of the indole ring.
Table 2 : Reaction Conditions for Indole-Piperazine Intermediate
| Reagent | Role | Optimal Quantity |
|---|---|---|
| Pd(dba)₂ | Catalyst | 5 mol% |
| Xantphos | Ligand | 10 mol% |
| 4-Methylpiperazine | Nucleophile | 1.2 equiv |
| Temperature | — | 100°C |
Formation of the Ethanediamide Moiety
Ethanediamide linkages are introduced via sequential amidation. A PubChem entry (CID 11418931) demonstrates the coupling of 2-(5-chloro-2,3-dihydro-1H-indol-1-yl)ethylamine with 4-methyl-2-[(3-methylphenyl)formamido]pentanamide using EDCI/HOBt in DMF. For the target compound:
- Step 1 : 5-Chloro-2-methylaniline reacts with ethyl oxalyl chloride in dichloromethane (DCM) to form N'-(5-chloro-2-methylphenyl)oxalamate.
- Step 2 : The indole-piperazine ethylamine intermediate is coupled with the oxalamate using EDCI (1.2 equiv) and HOBt (1.2 equiv) in DMF at 0–25°C for 12 hours.
Table 3 : Amidation Reaction Optimization
| Condition | Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | 78% |
| Coupling Reagent | EDCI/HOBt | 82% |
| Temperature | 0°C → 25°C | Max 85% |
Final Coupling and Purification
The assembled fragments undergo purification via column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from methanol/water. A PMC study (PMC7240968) reports analogous purification of imidazo[2,1-b]thiazole derivatives using silica gel (60–120 mesh) with 70% ethyl acetate in hexane, achieving >95% purity.
Structural Characterization and Validation
The final compound is validated via:
Q & A
Q. What are the critical steps and optimal conditions for synthesizing this compound with high purity?
- Methodological Answer : The synthesis involves multi-step reactions, including chlorination, amide coupling, and piperazine functionalization. Key steps:
- Chlorination : Use thionyl chloride or similar agents for introducing the chloro substituent on the phenyl ring (0–5°C, anhydrous conditions) .
- Amide Coupling : Employ coupling agents like EDCI/HOBt in dichloromethane (DCM) or ethyl acetate under nitrogen atmosphere (room temperature, 12–24 hours) .
- Purification : Normal-phase chromatography (e.g., silica gel with gradient elution from DCM to ethyl acetate) is critical to isolate the final product with >95% purity .
- Yield Optimization : Adjust reaction times (e.g., 18–24 hours for piperazine alkylation) and solvent polarity to minimize byproducts .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6) to confirm stereochemistry and substituent positions. Pay attention to peaks near δ 2.5–3.5 ppm for piperazine and indole protons .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., 420.96 g/mol for C20H25ClN4O2S) and isotopic patterns .
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients to assess purity and detect trace impurities .
Q. How does the compound’s solubility impact in vitro assays, and how can researchers address solubility limitations?
- Methodological Answer : The compound’s solubility in aqueous buffers is typically low (<10 µM). Strategies:
- Solubilization Agents : Use DMSO (≤0.1% v/v) for stock solutions, followed by dilution in PBS with surfactants (e.g., 0.1% Tween-80) .
- Cosolvency : Test mixtures of ethanol/propylene glycol (1:1) for cell-based assays .
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes to enhance bioavailability for in vivo studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., varying IC50 values) across studies?
- Methodological Answer : Discrepancies often arise from assay conditions or structural analogs. Steps to address:
- Standardize Assays : Use uniform cell lines (e.g., SH-SY5Y for neurological targets) and ATP-based viability kits .
- Control for Stereochemistry : Verify stereochemical purity via chiral HPLC, as undefined stereocenters (e.g., at the piperazine moiety) may alter binding .
- Compare Structural Analogs : Cross-reference activities of analogs like N'-(5-chloro-2-methoxyphenyl) derivatives to identify structure-activity relationships (SAR) .
Q. What computational approaches predict the compound’s binding affinity to neurological targets (e.g., serotonin receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of 5-HT receptors (PDB: 6WGT) to model interactions with the indole and piperazine moieties .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on hydrogen bonds with Asp155 and Tyr174 residues .
- Free Energy Calculations : Apply MM-PBSA to quantify binding free energy, prioritizing derivatives with ΔG < −8 kcal/mol .
Q. How should researchers design in vivo studies to evaluate efficacy in oncological models while mitigating toxicity?
- Methodological Answer :
- Dose Optimization : Conduct MTD (maximum tolerated dose) studies in BALB/c mice, starting at 10 mg/kg (IV) with weekly toxicity monitoring (liver/kidney function tests) .
- Xenograft Models : Use NOD/SCID mice implanted with HT-29 colon cancer cells. Administer 15 mg/kg daily for 21 days; measure tumor volume via calipers and apoptosis via TUNEL staining .
- Pharmacokinetics : Perform LC-MS/MS to track plasma half-life (target t½ > 4 hours) and brain penetration (BBB permeability via logBB > −1) .
Data Contradiction Analysis
Q. Why do different studies report conflicting yields (50–85%) for the final synthesis step?
- Methodological Answer : Variations arise from:
- Reaction Scale : Smaller scales (<1 mmol) often have lower yields due to handling losses .
- Piperazine Reactivity : Use freshly distilled 4-methylpiperazine to avoid amine oxidation, which reduces alkylation efficiency .
- Workup Protocols : Acid-base extraction (pH 9–10) improves recovery of the free base versus direct crystallization .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Chlorination | Thionyl chloride, 0°C, anhydrous DCM | 70–85% | |
| Amide Coupling | EDCI/HOBt, DCM, 24h | 60–75% | |
| Piperazine Alkylation | 4-Methylpiperazine, K2CO3, DMF, 80°C | 50–70% |
Q. Table 2: Recommended Analytical Workflow
| Technique | Parameter Measured | Critical Observations |
|---|---|---|
| ¹H NMR (400 MHz) | Piperazine protons (δ 2.5–3.0 ppm) | Integration ratio for purity |
| HRMS (ESI+) | [M+H]⁺ m/z 421.0 (C20H25ClN4O2S) | Isotopic pattern match |
| HPLC-PDA (220 nm) | Retention time: 8.2 min (C18, 60% ACN) | Purity >95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
